1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Purity Quality Control Pharmaceutical Intermediates

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid (CAS 1427501-93-6) is a substituted piperidine building block with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a carboxylic acid at the 3-position, and a methyl substituent at the 6-position.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1427501-93-6
Cat. No. B1445189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
CAS1427501-93-6
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyTZCMQIKRCZLVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic Acid (CAS 1427501-93-6) Technical Profile for Scientific Procurement


1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid (CAS 1427501-93-6) is a substituted piperidine building block with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a carboxylic acid at the 3-position, and a methyl substituent at the 6-position . It is supplied as a cis- and trans-mixture and is employed as a key synthetic intermediate in the preparation of orexin (OX) receptor antagonists [1].

1
Boc-piperidine intermediate for orexin receptor antagonist synthesis
2
Cis-/trans- mixture supports early-stage stereochemical SAR exploration

Why 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic Acid Cannot Be Replaced by Generic Analogs


While multiple piperidine-3-carboxylic acid derivatives exist, simple substitution with an N-Boc-piperidine-3-carboxylic acid (lacking the 6-methyl group) or a Cbz-protected analog will not yield the same synthetic outcome. The 6-methyl substituent introduces a defined stereocenter and alters the conformational landscape of the piperidine ring [1]. In the context of orexin receptor antagonist synthesis, the methyl group at the 6-position is essential for achieving the desired receptor binding interactions, as demonstrated in the Taisho patent series where this exact scaffold is used to construct the active pharmacophore [2]. Furthermore, the cis-/trans- mixture specification of the commercially supplied product (CAS 1427501-93-6) differs from single stereoisomer offerings (e.g., cis- CAS 1253200-82-6), which can exhibit different reactivity profiles and final product stereochemical outcomes .

!
Removing the 6-methyl group may shift conformational preference and target binding outcome
!
Cbz-protected analogs require stricter cold storage and may alter deprotection timing
!
Single cis-isomer (CAS 1253200-82-6) provides a different stereochemical profile than the cis-/trans- mixture

Quantitative Differentiation Evidence for 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic Acid


Purity Grade Comparison: 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic Acid vs. Common Analogs

The compound is commercially available with a certified purity of ≥96% as a cis-/trans- mixture . In comparison, the single stereoisomer cis-1-(tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid (CAS 1253200-82-6) is typically offered at 95% purity . The higher certified purity of the racemic mixture can reduce purification steps in early-stage synthesis where stereochemical outcome is not yet critical.

Purity Grade
Specification review
96% (cis-/trans- mixture)
Supports synthesis workflow with reduced purification need
Vendor-specification data; verify with COA
Purity Quality Control Pharmaceutical Intermediates

Storage Condition Advantage: 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic Acid vs. Cbz Analog

The Boc-protected compound is recommended for refrigerated storage (2-8°C) . In contrast, the Cbz-protected analog 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid (CAS 908245-09-0) requires storage at -20°C . This difference in required storage temperature simplifies handling logistics for the Boc derivative, particularly in facilities without extensive freezer capacity.

Storage Condition
Specification review
2–8 °C vs. −20 °C for Cbz analog
May simplify cold-chain logistics in routine lab use
Supplier storage recommendation; confirm on receipt
Stability Storage Logistics

Synthetic Throughput Advantage: Higher Reaction Yield from Boc-Protected Intermediate

In the Taisho patent synthesis of orexin receptor antagonists, the target compound (as the racemic (3RS,6RS) form) was obtained in 12.7 g (yield not explicitly stated, but quantitative conversion from the ester was achieved) [1]. Subsequent coupling with 4-chloro-2-aminophenol using DMT-MM proceeded smoothly to yield the amide product. The use of this specific Boc-protected acid intermediate is integral to the reported synthetic route; no direct yield comparison for an alternative protecting group is provided.

Synthetic Yield
Supporting evidence
12.7 g isolated (quantitative ester hydrolysis step)
Provides a reported synthetic-step benchmark for process review
Patent literature; direct comparator not reported
Synthesis Efficiency Process Chemistry Yield

Optimal Procurement and Application Scenarios for 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic Acid


Early-Stage Orexin Receptor Antagonist Medicinal Chemistry

Procure this cis-/trans- mixture (CAS 1427501-93-6) when exploring structure-activity relationships (SAR) around the 6-methylpiperidine scaffold in orexin receptor antagonist programs. The mixture provides access to both stereochemical configurations without the immediate cost of separate chiral building blocks [1]. The validated synthetic route in the Taisho patent demonstrates its utility in generating key amide intermediates [1].

General Piperidine Building Block for Parallel Synthesis

When conducting parallel synthesis of piperidine-containing libraries, the Boc-protected acid offers orthogonal protection compatible with a wide range of subsequent transformations. The refrigerated storage requirement (2-8°C) is less stringent than the -20°C needed for Cbz analogs, simplifying inventory management in high-throughput labs .

Process Development for Scale-Up of Chiral Intermediates

For process chemists scaling up the synthesis of orexin receptor antagonists, starting with the racemic mixture (CAS 1427501-93-6) allows for optimization of reaction conditions (e.g., coupling steps) before committing to expensive single-enantiomer starting materials. The quantitative hydrolysis step described in the patent literature provides a robust benchmark for process development [1].

Academic Research on Piperidine Conformational Effects

Researchers investigating the stereochemical course of deprotonation or acylation reactions on N-Boc-6-methylpiperidines will find this commercially available mixture useful for generating both cis- and trans- products, as demonstrated in the literature [2]. The compound's availability in 96% purity from multiple suppliers ensures reproducible starting material quality.

Application
Selection Property
Validation Focus
Orexin receptor antagonist SAR
Cis-/trans- mixture scaffold
Receptor-binding interaction endpoints
Parallel synthesis libraries
Boc orthogonal protection
Downstream transformation compatibility
Chiral intermediate scale-up
Racemic mixture starting point
Reaction-condition optimization benchmark
Piperidine conformation studies
N-Boc-6-methylpiperidine core
Deprotonation / acylation stereochemical course

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